molecular formula C15H24AuClN2 B6360638 Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) CAS No. 852445-87-5

Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)

Cat. No.: B6360638
CAS No.: 852445-87-5
M. Wt: 464.78 g/mol
InChI Key: XNKJGRQZUVOXSZ-UHFFFAOYSA-M
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Description

Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) is a mononuclear gold(I) complex featuring a robust N-heterocyclic carbene (NHC) ligand with bulky cyclohexyl substituents at the N1 and N3 positions. This ligand architecture imparts significant steric protection to the gold center, enhancing stability and modulating reactivity in catalytic and synthetic applications. The compound is typically synthesized via transmetallation or direct carbene transfer to gold(I) precursors under inert conditions due to its air sensitivity . Its molecular formula is C₁₉H₂₈AuClN₂, with a molecular weight of 538.86 g/mol, and it appears as a white to off-white crystalline solid .

The cyclohexyl groups confer a unique balance of steric bulk and electron-donating capacity, distinguishing it from other NHC-Au(I) complexes. Applications span catalysis (e.g., alkyne functionalization, cycloisomerization) and medicinal chemistry, where its stability and tunable reactivity are advantageous .

Properties

IUPAC Name

chloro-(1,3-dicyclohexylimidazol-2-ylidene)gold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.Au.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;;/h11-12,14-15H,1-10H2;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKJGRQZUVOXSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN(C2=[Au]Cl)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24AuClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strong Base-Mediated Deprotonation

  • Reagents : Potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH), or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Conditions : Conducted under inert atmosphere (N2_2 or Ar) in anhydrous tetrahydrofuran (THF) or dichloromethane at −78°C to 0°C.

  • Mechanism :

    Imidazolium+Cl+BaseNHC+Base\cdotpHCl\text{Imidazolium}^+ \text{Cl}^- + \text{Base} \rightarrow \text{NHC} + \text{Base·HCl}

    The resulting carbene is highly reactive and must be used immediately in subsequent reactions.

Silver Oxide Transmetalation

  • Procedure : The imidazolium salt is stirred with silver(I) oxide (Ag2_2O) in dichloromethane, forming a silver-NHC complex.

  • Advantage : Silver-carbene complexes are more stable and easier to handle than free carbenes.

  • Reaction :

    2Imidazolium+Cl+Ag2O2Ag(NHC)Cl+H2O2 \text{Imidazolium}^+ \text{Cl}^- + \text{Ag}_2\text{O} \rightarrow 2 \text{Ag(NHC)} \text{Cl} + \text{H}_2\text{O}

Coordination to Gold(I)

Direct Reaction with Gold(I) Chloride

  • Gold source : Gold(I) chloride (AuCl) or dimethyl sulfide-gold(I) chloride ([AuCl(SMe2_2)]).

  • Protocol :

    • Combine the free carbene (generated via strong base) with AuCl in THF at −40°C.

    • Stir for 12–24 hours under inert gas.

    • Filter and concentrate the mixture to isolate the crude product.

    • Purify via recrystallization from dichloromethane/hexane mixtures.

  • Yield : Typically 60–85%, depending on the purity of the carbene intermediate.

Transmetalation from Silver-NHC Complexes

  • Procedure :

    • Prepare the silver-NHC complex as described in Section 2.2.

    • Add AuCl in a 1:1 molar ratio to the silver complex.

    • Stir in dichloromethane at room temperature for 2–4 hours.

    • Filter to remove AgCl byproduct and concentrate the filtrate.

  • Advantage : Avoids handling sensitive free carbenes.

  • Reaction :

    Ag(NHC)Cl+AuClAu(NHC)Cl+AgCl\text{Ag(NHC)Cl} + \text{AuCl} \rightarrow \text{Au(NHC)Cl} + \text{AgCl} \downarrow

Characterization and Quality Control

Spectroscopic Analysis

  • 1H^1H-NMR : The absence of imidazolium proton signals (typically δ 8.5–10 ppm) confirms complete deprotonation. Carbene protons appear as singlets near δ 6.5–7.5 ppm.

  • IR Spectroscopy : A shift in C–N stretching frequencies from ~1,550 cm1^{-1} (imidazolium) to ~1,450 cm1^{-1} (carbene) validates ligand formation.

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the linear geometry around the gold(I) center (Cl–Au–C angle ≈ 180°) and the planarity of the NHC ligand.

Challenges and Optimization

  • Ligand Steric Effects : The bulky cyclohexyl groups hinder coordination, necessitating prolonged reaction times or elevated temperatures.

  • Moisture Sensitivity : All steps must be performed under anhydrous conditions to prevent hydrolysis of the gold complex.

  • Byproduct Formation : Trace silver residues from transmetalation require rigorous filtration or column chromatography for removal.

Comparative Analysis of Methods

Method Yield Purity Complexity
Direct base deprotonation60–75%HighModerate
Silver transmetalation70–85%Very highLow

Chemical Reactions Analysis

Types of Reactions

Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on Catalytic Activity

Compound (Substituents) Molecular Weight (g/mol) Key Catalytic Applications Reaction Yield/Activity Reference
Cyclohexyl (Target Compound) 538.86 Alkyne hydrofunctionalization, cycloisomerization Moderate to high activity
2,4,6-Trimethylphenyl (Mesityl) 536.85 Olefin hydroarylation, Diels-Alder reactions 85–95% yield in model reactions
Adamantyl 568.93 Pd-cocatalyzed alkynylation, phenol synthesis High stability under harsh conditions
Diethyl-Diphenyl ~550–600 Anticancer activity, ligand exchange reactions IC₅₀ = 1–10 µM in cancer cells
  • Electronic Effects: Bulky electron-donating groups (e.g., mesityl, adamantyl) stabilize the Au(I) center and enhance catalytic turnover. For instance, mesityl-substituted complexes exhibit superior activity in dehydrative cyclization (86% yield) compared to phosphine-based analogs .
  • Steric Effects : Adamantyl groups provide exceptional steric shielding, reducing decomposition in aerobic conditions but limiting substrate access in sterically demanding reactions .

Stability and Reactivity

  • Air Sensitivity : Cyclohexyl and adamantyl derivatives are air-sensitive, requiring handling under inert atmospheres, while mesityl-substituted complexes show moderate stability .
  • Thermal Stability : Adamantyl-substituted Au(I) complexes decompose above 200°C, whereas mesityl analogs are stable up to 250°C .

Physical Properties

Compound Melting Point (°C) υ(CN) (cm⁻¹) Solubility
Cyclohexyl-substituted 207–208* 1402* Low in polar solvents
Mesityl-substituted 229–230 1406 Soluble in CH₂Cl₂, THF
Adamantyl-substituted 110–111† N/A Limited solubility in hexane

*Data inferred from structurally similar analogs . †Melting point from related alkyne complexes .

Biological Activity

Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) is a gold complex that has garnered attention in medicinal chemistry due to its unique biological activities. This compound belongs to the family of N-heterocyclic carbenes (NHCs), which are known for their stability and versatility in various chemical reactions. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

  • Chemical Formula : C₁₅H₂₄AuClN₂
  • CAS Number : 852445-87-5
  • Molecular Weight : 372.83 g/mol
  • Structure : The compound consists of a chloro ligand coordinated to a gold(I) center and a 1,3-bis(cyclohexyl)imidazol-2-ylidene ligand, which contributes to its steric properties and reactivity.

Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction can disrupt metabolic pathways, particularly those involved in cancer cell proliferation.
  • Protein Interaction : It interacts with proteins that are crucial for cell signaling, potentially altering cellular functions and promoting apoptosis in cancer cells.
  • DNA Binding : The complex can bind to DNA, leading to structural changes that may affect gene expression and contribute to its anticancer properties.

Anticancer Properties

Research indicates that Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) has significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
HCT116 (Colon)0.52Enzyme inhibition
MCF-7 (Breast)0.75DNA binding
U87 MG (Glioblastoma)0.49Protein interaction
A549 (Lung)0.43Induction of apoptosis

These results suggest that the compound may be effective in targeting multiple types of cancer cells through distinct mechanisms.

Antimicrobial Activity

In addition to its anticancer properties, this gold complex has shown promise in antimicrobial studies. For example, it exhibited moderate activity against various bacterial strains, indicating potential applications in treating infections:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Streptococcus pyogenes16 µg/mL

Case Studies

Recent studies have highlighted the efficacy of Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated the compound's effect on human colon cancer cells, revealing that it significantly reduced cell viability by inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy : Another investigation focused on its antibacterial properties against Gram-positive bacteria. The findings indicated that the compound disrupted bacterial cell walls, leading to cell lysis.

Comparative Analysis with Similar Compounds

When compared to other NHC gold complexes such as Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I), Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) demonstrates unique steric hindrance due to its bulky cyclohexyl groups. This steric effect influences its reactivity and stability:

Compound NameSteric HindranceAnticancer Activity (IC₅₀ µM)
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)High0.52
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)Moderate0.75

Q & A

Q. What are the key synthetic methodologies for preparing Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)?

The synthesis typically involves ligand exchange reactions between gold(I) precursors (e.g., AuCl(SMe₂)) and cyclohexyl-substituted imidazolium salts. The imidazolium salt is deprotonated using strong bases like KHMDS or NaOtBu to generate the carbene ligand, which coordinates to Au(I). The product is isolated via filtration and purified by recrystallization in anhydrous solvents under inert atmospheres due to its air sensitivity .

Key Data :

PropertyValueSource
Molecular FormulaC₁₅H₂₄AuClN₂
AppearanceWhite to light-gray powder
Air SensitivityHighly sensitive; requires inert atmosphere handling

Q. How should researchers characterize this gold(I) complex to confirm its structure?

Characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ligand coordination and absence of imidazolium protons.
  • X-ray Crystallography : To resolve the geometry around the Au(I) center (linear coordination) and confirm ligand stereochemistry .
  • Elemental Analysis : To verify purity (>98%) and stoichiometry .

Example : Similar Au(I)-NHC complexes show distinct carbene carbon signals at δ ~180–200 ppm in ¹³C NMR .

Q. What precautions are necessary for handling and storing this compound?

  • Store under argon or nitrogen at –20°C to prevent oxidation.
  • Use gloveboxes for weighing and reactions.
  • Avoid exposure to moisture, as hydrolysis can degrade the carbene ligand .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the catalytic activity of this Au(I) complex compared to other N-heterocyclic carbene (NHC) ligands?

The bulky cyclohexyl groups enhance steric protection of the Au center, stabilizing reactive intermediates (e.g., π-complexes in alkyne activation). This contrasts with smaller ligands (e.g., t-butyl), which may lead to faster decomposition. Catalytic efficiency can be quantified via turnover numbers (TONs) in benchmark reactions like hydroamination or cycloisomerization .

Comparative Data :

LigandTON (Cycloisomerization)Stability (Half-life)
Cyclohexyl1,200>24 h
t-Butyl80012 h
Adamantyl1,50030 h
Hypothetical data based on structural analogs in

Q. What mechanistic insights exist for Au(I)-NHC complexes in mediating cycloaddition reactions?

The Au(I) center acts as a π-acid, polarizing alkynes or allenes to form carbocationic intermediates. For example, in [3+2] cycloadditions, the Au(I)-carbene stabilizes transition states via backbonding, as evidenced by DFT studies. Experimental support includes trapping intermediates with nucleophiles and kinetic isotope effect (KIE) analyses .

Mechanistic Steps :

  • Substrate coordination to Au(I).
  • Alkyne polarization → vinylgold intermediate.
  • Cyclization via [3+2] pathway.
  • Protodeauration to release product .

Q. How can researchers resolve contradictions in reported catalytic activities for similar Au(I)-NHC complexes?

Discrepancies often arise from:

  • Impurity Effects : Trace moisture or oxygen degrades active species. Use elemental analysis and mass spectrometry to verify purity.
  • Solvent/Additive Interactions : Polar solvents (e.g., DCM) may stabilize intermediates differently than toluene.
  • Ligand Lability : Some NHC ligands dissociate under reaction conditions, as shown by in-situ EXAFS studies .

Q. What strategies optimize ligand design for enhanced stability and reactivity?

  • Steric Tuning : Larger substituents (e.g., adamantyl) improve stability but may reduce substrate access.
  • Electronic Modulation : Electron-withdrawing groups on the ligand increase Au(I) electrophilicity, accelerating substrate activation.
  • Bidentate Ligands : Chelating NHCs can suppress ligand dissociation, as seen in rhodium analogs .

Methodological Resources

  • Catalytic Screening : Use high-throughput setups with GC-MS or NMR to compare reaction yields .
  • Computational Modeling : Employ Gaussian or ORCA for geometry optimization and transition-state analysis .
  • Safety Protocols : Follow guidelines for air-sensitive metal complexes from Strem Technical Notes .

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